3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
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Overview
Description
3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with a phenyl group and a triazole-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The phenyl group is introduced via electrophilic aromatic substitution.
The triazole-thiophene moiety can be synthesized separately through a series of reactions involving thiophene and triazole precursors. The final step involves coupling the triazole-thiophene moiety with the quinoline core using a suitable linker, such as a sulfanyl group, under specific reaction conditions like reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the triazole ring results in dihydrotriazoles.
Scientific Research Applications
3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes
Mechanism of Action
The mechanism of action of 3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and quinoline moieties can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-based analogs: Compounds like 2-ethylthiophene and 3-methylthiophene share the thiophene ring but differ in their substitution patterns.
Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives have similar triazole rings but lack the quinoline core.
Quinoline derivatives: Compounds like 4-phenylquinoline and 2-methylquinoline share the quinoline core but differ in their substituents
Uniqueness
The uniqueness of 3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one lies in its combination of a quinoline core with a triazole-thiophene moiety, providing a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H18N4OS2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H18N4OS2/c1-2-27-21(18-13-8-14-29-18)25-26-23(27)30-20-19(15-9-4-3-5-10-15)16-11-6-7-12-17(16)24-22(20)28/h3-14H,2H2,1H3,(H,24,28) |
InChI Key |
AVGWYYLVIWTKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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